

# An In-Depth Technical Guide to 2-Methoxy-2-methylpropanenitrile

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## Compound of Interest

Compound Name: 2-Methoxy-2-methylpropanenitrile

Cat. No.: B3057076

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This technical guide provides a comprehensive overview of **2-methoxy-2-methylpropanenitrile**, a key chemical intermediate in various synthetic applications. This document outlines its chemical identity, structural information, and known reactivity, with a focus on its relevance to pharmaceutical and agrochemical research and development.

## Chemical Identity and Structure

**2-Methoxy-2-methylpropanenitrile**, also known as 2-methoxyisobutyronitrile, is an organic compound featuring both a methoxy and a nitrile functional group.<sup>[1][2]</sup> Its unique structure makes it a versatile building block in organic synthesis.<sup>[1]</sup>

CAS Number: 76474-09-4<sup>[1][2]</sup>

Molecular Formula: C<sub>5</sub>H<sub>9</sub>NO<sup>[1][2]</sup>

The structural and identifying information for this compound is summarized in the table below.

Identifier	Value
IUPAC Name	2-methoxy-2-methylpropanenitrile[1]
Molecular Weight	99.13 g/mol [1]
InChI	InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3[1]
InChI Key	GREBWGAVFUQVPM-UHFFFAOYSA-N[1]
Canonical SMILES	CC(C)(C#N)OC[1]

Below is a 2D structural representation of the **2-methoxy-2-methylpropanenitrile** molecule.

#### 2D Structure of 2-Methoxy-2-methylpropanenitrile

## Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for **2-methoxy-2-methylpropanenitrile** are not widely available in the public domain. The compound is described as a colorless liquid with a strong odor.[1] Below is a table of computed and general properties.

Property	Value/Description
Appearance	Colorless liquid with a strong odor[1]
Molecular Weight	99.1311 g/mol [2]
Topological Polar Surface Area	33 Å²[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	1[2]

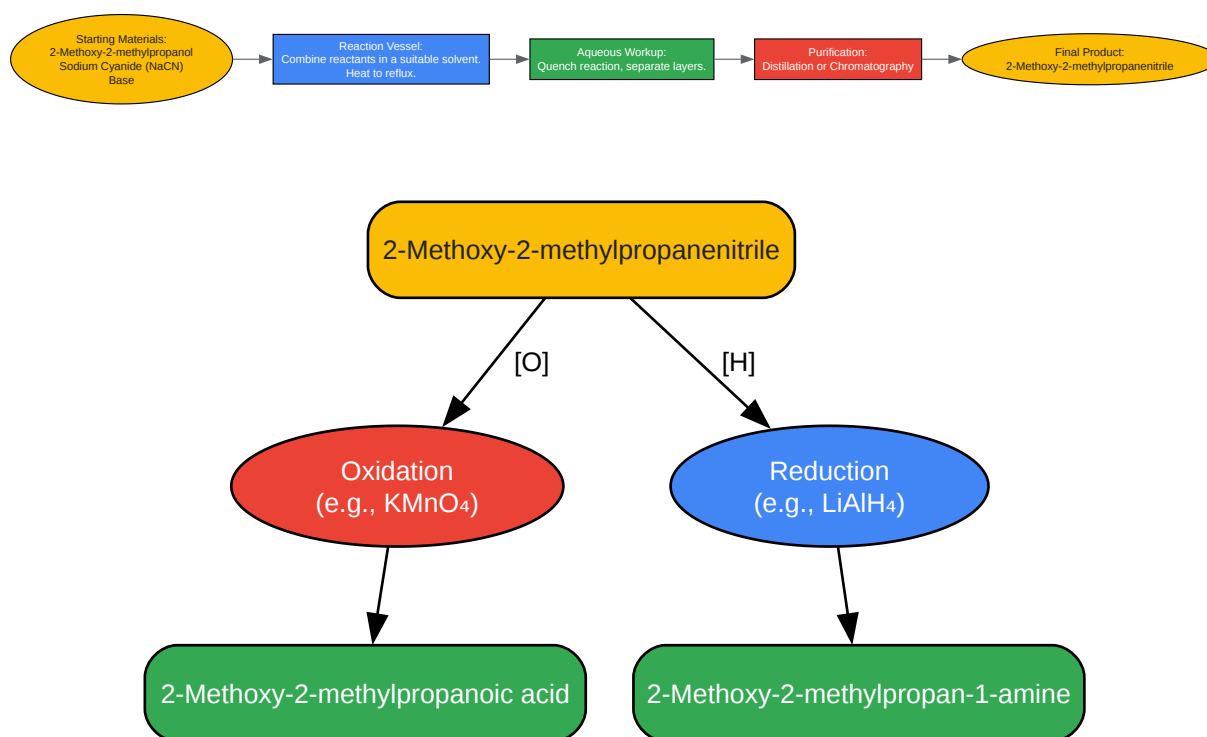
Predicted mass spectrometry data indicates a monoisotopic mass of 99.068413911 Da.[2][3] The predicted collision cross-section values for various adducts have also been calculated.[3] While specific NMR, HPLC, and LC-MS data are mentioned as being available from some suppliers, the actual spectra are not publicly provided.[4]

## Synthesis and Reactivity

### 3.1. Synthesis

The primary synthetic route to **2-methoxy-2-methylpropanenitrile** is through the nucleophilic substitution of a suitable precursor.<sup>[1]</sup> A common method involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, under basic conditions.<sup>[1]</sup> The reaction typically requires reflux to proceed to completion.<sup>[1]</sup>

The general workflow for this synthesis is depicted below.



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## References

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